(2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine is a chemical compound that features a morpholine ring and a phenylpyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine typically involves the reaction of 2-morpholin-4-ylethylamine with 6-phenylpyrimidine-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Morpholin-4-ylethyl-2-pyridin-4-ylethylamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a triazine ring and exhibits herbicidal activity.
Uniqueness
(2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine is unique due to the combination of the morpholine and phenylpyrimidine moieties. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biologische Aktivität
(2-Morpholin-4-ylethyl)(6-phenylpyrimidin-4-yl)amine is a chemical compound that combines a morpholine ring with a phenylpyrimidine moiety. This compound has garnered attention in biological research due to its potential as a bioactive molecule, with investigations focusing on its properties related to enzyme inhibition, receptor modulation, and possible therapeutic applications in medicinal chemistry.
The compound is characterized by the following chemical formula: C15H20N4. Its synthesis typically involves the reaction of 2-morpholin-4-ylethylamine with 6-phenylpyrimidine-4-yl chloride under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to various enzymes or receptors, thereby modulating their activity. The precise mechanisms can vary depending on the biological context and the specific targets involved.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, similar compounds have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure–activity relationship (SAR) studies suggest that modifications in the pyrimidine core can enhance potency against specific CDKs, such as CDK9, which is implicated in cancer cell proliferation .
Antimicrobial Activity
Investigations into the antimicrobial properties of related compounds have revealed activity against various pathogens, including gram-positive bacteria and mycobacteria. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that similar structural motifs could confer comparable activities .
Antitumor Potential
The antitumor potential of this compound has been explored through its analogs. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound may also possess potential anticancer properties. For example, some pyrimidine derivatives have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways .
Structure–Activity Relationship (SAR)
A detailed SAR analysis has been conducted on compounds related to this compound. Key findings include:
Compound | Target | IC50 (µM) | Notes |
---|---|---|---|
12u | CDK9 | 0.5 | Highly selective inhibitor |
12e | Pan-CDK | 3–7 | Potent antiproliferative agent |
12f | CDK2 | >10 | Reduced activity compared to 12e |
These findings highlight the importance of specific substituents in enhancing the inhibitory potency against various CDKs, suggesting that modifications to the morpholine or pyrimidine components could lead to more effective derivatives.
Anticancer Studies
In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxicity against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 6.92–8.99 | Induces apoptosis via S-phase arrest |
HCT116 | <10 | Disruption of anti-apoptotic signaling |
These results suggest that further exploration of this compound could yield promising leads for cancer therapy .
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-4-14(5-3-1)15-12-16(19-13-18-15)17-6-7-20-8-10-21-11-9-20/h1-5,12-13H,6-11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIUZAADLWNKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.